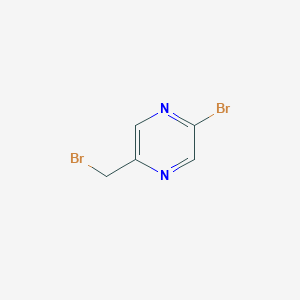

2-Bromo-5-(bromomethyl)pyrazine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-bromo-5-(bromomethyl)pyrazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4Br2N2/c6-1-4-2-9-5(7)3-8-4/h2-3H,1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIUHGRNWMIPDEV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CC(=N1)Br)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4Br2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.91 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1382866-97-8 | |

| Record name | 2-bromo-5-(bromomethyl)pyrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Transformation Pathways of 2 Bromo 5 Bromomethyl Pyrazine

Reactivity of the Bromomethyl Substituent

The bromomethyl group attached to the pyrazine (B50134) ring at the 5-position exhibits reactivity characteristic of a benzylic halide. This functionality serves as a versatile handle for introducing various substituents and building more complex molecular architectures.

Nucleophilic Substitution Reactions at the Benzylic Position

The carbon atom of the bromomethyl group is electrophilic and readily undergoes nucleophilic substitution reactions (SN2). This allows for the displacement of the bromide ion by a wide array of nucleophiles. The reactivity of the bromomethyl group in this context is enhanced, making it a good substrate for such transformations.

Common nucleophiles employed in reactions with 2-Bromo-5-(bromomethyl)pyrazine include:

Amines

Thiols

Alkoxides

These reactions provide straightforward routes to the corresponding amines, thioethers, and ethers, respectively. For instance, reaction with a primary amine would yield a secondary amine, while reaction with a thiol would result in the formation of a sulfide.

A variety of other nucleophiles can also be utilized, including azide (B81097), thiocyanate, and phthalimide, leading to the formation of the corresponding azides, thiocyanates, and phthalimido derivatives in high yields. nih.gov

Oxidative Transformations of the Bromomethyl Moiety

The bromomethyl group can be oxidized to afford the corresponding aldehyde or carboxylic acid. These transformations are valuable for introducing carbonyl functionality into the pyrazine ring system. For example, a patent describes a method for preparing 2-bromo-5-formylpyridine by first performing a Grignard reaction on 2,5-dibromopyridine (B19318) and then adding DMF to yield the aldehyde. google.com While this example pertains to a pyridine (B92270) derivative, similar oxidative strategies can be applied to this compound.

Formation of Phosphonium (B103445) Salts for Wittig-Type Reactions

The reaction of this compound with a phosphine (B1218219), most commonly triphenylphosphine (B44618), results in the formation of a quaternary phosphonium salt. youtube.comresearchgate.net This reaction proceeds via a standard SN2 mechanism where the phosphorus atom of the phosphine acts as the nucleophile, displacing the bromide from the bromomethyl group. youtube.com

These phosphonium salts are stable, often crystalline solids that can be isolated and purified. youtube.com They are crucial precursors for the Wittig reaction, a powerful method for alkene synthesis. organic-chemistry.org Treatment of the phosphonium salt with a strong base generates a phosphorus ylide, which can then react with an aldehyde or ketone to form an alkene, with the concomitant formation of triphenylphosphine oxide as a byproduct. organic-chemistry.org This approach allows for the conversion of the bromomethyl group into a vinyl group or a more substituted alkene.

Reactivity of the Bromo-Pyrazine Ring System

The bromine atom attached to the pyrazine ring at the 2-position is significantly less reactive towards simple nucleophilic substitution than the bromine of the bromomethyl group. However, it provides a key handle for transition metal-catalyzed cross-coupling reactions, which are instrumental for the formation of carbon-carbon and carbon-heteroatom bonds.

Transition Metal-Catalyzed Cross-Coupling Reactions

The bromo-pyrazine core of the molecule is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions have become indispensable tools in modern organic synthesis for the construction of complex aromatic and heteroaromatic systems.

The Suzuki-Miyaura coupling is a versatile and widely used method for forming carbon-carbon bonds. In the context of this compound, this reaction allows for the arylation or vinylation of the pyrazine ring at the 2-position. The reaction involves the coupling of the bromo-pyrazine with a boronic acid or a boronic ester in the presence of a palladium catalyst and a base. mdpi.com

The general conditions for a Suzuki-Miyaura coupling of a bromo-heterocycle like this compound typically involve:

Palladium Catalyst: A variety of palladium(0) and palladium(II) complexes can be used, often with phosphine ligands or N-heterocyclic carbene (NHC) ligands. mdpi.comnih.gov

Base: A base such as potassium carbonate, potassium phosphate, or sodium carbonate is required to activate the boronic acid. mdpi.com

Solvent: A range of solvents can be employed, including toluene, dioxane, and mixtures of water and organic solvents. mdpi.com

The reaction tolerates a wide variety of functional groups on both the boronic acid and the pyrazine, making it a highly modular approach for the synthesis of diverse derivatives. For instance, coupling with an arylboronic acid would introduce a new aryl substituent at the 2-position of the pyrazine ring.

Aromatic Nucleophilic Substitution (SNAr) on the Pyrazine Core

Aromatic nucleophilic substitution (SNAr) is a key reaction for functionalizing electron-deficient aromatic rings. masterorganicchemistry.comlibretexts.orgyoutube.com The pyrazine ring in this compound is inherently electron-deficient due to the presence of the two nitrogen atoms, making it susceptible to SNAr reactions. pressbooks.pub

The reaction proceeds through a two-step addition-elimination mechanism. libretexts.org A nucleophile attacks the carbon atom bearing the leaving group (in this case, the bromine atom), forming a resonance-stabilized intermediate known as a Meisenheimer complex. libretexts.org The negative charge in this intermediate is delocalized over the aromatic system and is further stabilized by the electron-withdrawing nitrogen atoms of the pyrazine ring. pressbooks.pub In the second step, the leaving group is expelled, and the aromaticity of the ring is restored. pressbooks.pub

The presence of the bromine atom at the 2-position and the bromomethyl group at the 5-position would influence the regioselectivity of the nucleophilic attack. The electron-withdrawing nature of the pyrazine nitrogens activates the ring towards nucleophilic attack.

Direct C-H Functionalization of the Pyrazine Ring

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for the synthesis and modification of organic molecules, including heterocycles. This approach avoids the pre-functionalization of substrates with leaving groups, such as halides. For this compound, direct C-H functionalization could potentially target the C-H bonds on the pyrazine ring.

Given the presence of the bromo and bromomethyl substituents, achieving regioselective C-H functionalization would be a significant challenge. The reactivity of the C-H bonds would be influenced by the electronic effects of the existing substituents and the nitrogen atoms in the pyrazine ring. Research in this area for this specific molecule is not extensively covered in the provided search results, but it represents a potential avenue for novel synthetic transformations.

Iron-Catalyzed C-H Arylation

Iron-catalyzed C-H arylation has emerged as a cost-effective and environmentally benign alternative to traditional palladium-catalyzed cross-coupling reactions for creating carbon-carbon bonds. researchoutreach.org This methodology allows for the direct functionalization of C-H bonds in aromatic and heteroaromatic systems. While specific studies on the iron-catalyzed C-H arylation of this compound are not extensively documented, the principles derived from reactions on analogous nitrogen heterocycles, such as pyridines, provide a strong predictive framework for its potential reactivity. researchoutreach.orgmdpi.com

The pyrazine core is electron-deficient, a characteristic that influences the reactivity of its C-H bonds. In related pyridine systems, C-H arylation protocols have been developed that show high regioselectivity, governed by the electronic character of the C-H bonds and the nature of the substituents. mdpi.com For this compound, the C-H bonds at positions 3 and 6 are the most likely sites for functionalization. The electronic properties of the bromo and bromomethyl groups, along with the steric hindrance they impose, would be critical in determining the precise location of arylation. It is anticipated that an iron catalyst, often in conjunction with a suitable ligand and base, could facilitate the cleavage of a pyrazine C-H bond and subsequent coupling with an aryl Grignard or zinc reagent. The development of such a protocol would represent a significant advancement, offering a more sustainable route to complex arylated pyrazine derivatives.

Regioselective Photoinduced Electron Transfer Reactions

Photoinduced electron transfer (PET) is a powerful photochemical process where an electron is transferred from a donor to an acceptor molecule upon photoexcitation, leading to the formation of radical ions that can undergo subsequent chemical reactions. rsc.orgrsc.org This process is fundamental to a variety of chemical transformations and has been studied in pyrazine-containing systems, often in the context of creating charge-transfer complexes or triggering specific catalytic cycles. rsc.orgnih.gov

In the context of this compound, a PET reaction could potentially be initiated by irradiating the molecule in the presence of a suitable electron donor or acceptor. The bromine atoms on both the pyrazine ring and the methyl group are potential sites for reactivity following an electron transfer event. For instance, reductive electron transfer to the molecule could lead to the formation of a radical anion, which might subsequently lose a bromide ion from either the ring or the methyl group. The regioselectivity of this cleavage would depend on the relative reduction potentials of the two C-Br bonds and the stability of the resulting radical intermediates. Conversely, oxidative PET is also a possibility. Halogen bonds have been shown to assist in PET processes, potentially influencing the reaction pathway. mdpi.comnih.gov While the application of regioselective PET reactions specifically to this compound is a specialized area requiring further investigation, the known photochemical reactivity of halogenated aromatics and pyrazine derivatives suggests a rich potential for novel transformations. nih.gov

Organometallic Reactivity and Further Derivatization

The presence of two distinct and reactive C-Br bonds makes this compound an excellent substrate for organometallic cross-coupling reactions and other derivatizations. The aryl bromide at the C2 position and the benzylic-type bromide of the bromomethyl group exhibit different reactivity profiles, allowing for selective and sequential functionalization.

The C2-bromo substituent on the pyrazine ring is a prime site for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Sonogashira reactions. These reactions are cornerstones of modern organic synthesis for forming carbon-carbon bonds.

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron reagent (e.g., an arylboronic acid) to form a biaryl linkage. This method is widely used for synthesizing 2-arylpyrazines. The reactivity of bromopyridines in Suzuki reactions is well-established, providing a reliable precedent for the behavior of 2-bromopyrazine (B1269915) derivatives. researchgate.net

Sonogashira Coupling: This reaction involves the coupling of the aryl bromide with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst, to yield an arylalkyne. rsc.orgnih.govnih.gov This provides a direct route to introducing alkynyl moieties onto the pyrazine core, which are valuable for further transformations.

The differential reactivity of aryl halides (I > Br > Cl) can be exploited for regioselective couplings in molecules with multiple different halogen atoms. nih.gov In this compound, the aryl C-Br bond is generally less reactive than the C-Br bond of the bromomethyl group in nucleophilic substitution reactions, but it is the primary site for oxidative addition to a low-valent palladium catalyst in cross-coupling reactions.

The bromomethyl group, on the other hand, is highly susceptible to nucleophilic substitution (SN2) reactions. This allows for the introduction of a wide array of functional groups, including azides, cyanides, amines, and thiols. For example, reaction with sodium azide can produce the corresponding azidomethylpyrazine, a key intermediate for "click chemistry" reactions. Furthermore, the bromomethyl group can be used to synthesize N-heterocyclic carbene (NHC) ligands by reacting it with imidazoles or other azoles, followed by deprotonation. These NHC ligands can then be used to form palladium complexes for use in catalysis.

The following table summarizes typical conditions for key organometallic coupling reactions involving aryl bromides, which are applicable to this compound.

| Reaction | Catalyst System | Base | Solvent | Typical Temperature |

| Suzuki-Miyaura Coupling | Pd(OAc)₂, Pd(PPh₃)₄, or other Pd(0)/Pd(II) complexes with phosphine ligands | K₂CO₃, Cs₂CO₃, K₃PO₄ | Toluene, Dioxane, DMF, Water/Isopropanol | 80-120 °C |

| Sonogashira Coupling | Pd(PPh₃)₄ / CuI or PdCl₂(PPh₃)₂ / CuI | Et₃N, i-Pr₂NH (amine base) | THF, DMF, Toluene | Room Temp. to 70 °C |

This dual reactivity makes this compound a highly valuable and versatile intermediate for the synthesis of complex, functionalized pyrazine-based molecules for applications in medicinal chemistry and materials science.

Advanced Synthetic Applications of 2 Bromo 5 Bromomethyl Pyrazine As a Building Block

Assembly of Complex Pyrazine (B50134) Architectures

The synthetic utility of 2-Bromo-5-(bromomethyl)pyrazine lies in the differential reactivity of its two carbon-bromine bonds. The bromine atom in the bromomethyl group (-CH2Br) is highly susceptible to nucleophilic substitution, behaving like a typical benzylic bromide. In contrast, the bromine atom attached directly to the pyrazine ring is relatively unreactive towards nucleophiles but is ideal for metal-catalyzed cross-coupling reactions. This dichotomy in reactivity enables chemists to perform stepwise functionalization, leading to the construction of elaborately substituted pyrazine architectures.

The bromomethyl site readily reacts with a variety of nucleophiles, such as amines, thiols, and alkoxides, to introduce diverse side chains. Following this initial modification, the bromo-aryl position can be targeted using palladium-catalyzed reactions like Suzuki-Miyaura or Sonogashira couplings to form new carbon-carbon or carbon-heteroatom bonds. This sequential approach provides a powerful strategy for creating a library of pyrazine derivatives with precisely controlled substitution patterns, which is fundamental in fields like medicinal chemistry and materials science. researchgate.netnih.gov

Table 1: Differential Reactivity of this compound

| Reactive Site | Typical Reaction Type | Common Reagents | Resulting Functionality |

| Bromomethyl (-CH₂Br) | Nucleophilic Substitution (Sₙ2) | Amines (R-NH₂), Thiols (R-SH), Alkoxides (R-O⁻) | Introduction of alkylamino, alkylthio, or alkoxy side chains |

| Bromo-aryl (-Br) | Palladium-Catalyzed Cross-Coupling | Boronic acids (Suzuki), Terminal alkynes (Sonogashira) | Formation of aryl-aryl or aryl-alkyne linkages |

Synthesis of Fused Heterocyclic Systems Incorporating a Pyrazine Moiety

The dual functionality of this compound serves as an excellent starting point for the synthesis of fused heterocyclic systems, where the pyrazine ring is annulated with another ring. This strategy is pivotal in creating novel scaffolds like pyrrolo[2,3-b]pyrazines, which are recognized for their biological activities, including kinase inhibition. researchgate.net

The general synthetic approach involves a two-step sequence:

Initial Nucleophilic Substitution: The bromomethyl group is first reacted with a bifunctional nucleophile. For instance, reaction with an amino acid derivative or a primary amine containing another functional group installs a side chain with the potential for subsequent cyclization.

Intramolecular Cyclization: The newly introduced side chain then participates in an intramolecular reaction with the bromo-aryl position to form a new ring. This ring-closing step is often facilitated by a palladium catalyst, which promotes the formation of a new C-N or C-C bond, leading to the fused heterocyclic product. mdpi.comosi.lv

This methodology allows for the construction of a variety of fused systems by carefully choosing the initial nucleophile. For example, using an amine could lead to a pyrrole (B145914) ring fusion, while other nucleophiles could result in the formation of fused rings containing oxygen or sulfur.

Precursor in the Rational Design and Synthesis of Pyrazine-Based Analogs

In medicinal chemistry, the pyrazine ring is a well-established pharmacophore found in numerous clinically approved drugs and biologically active compounds. researchgate.netmdpi.com Its ability to act as a hydrogen bond acceptor and its specific electronic and steric properties make it a valuable component in drug design. nih.govmdpi.com Pyrazine derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antibacterial, and anti-inflammatory properties. researchgate.netnih.gov

This compound is an ideal precursor for generating libraries of pyrazine-based analogs for drug discovery programs. thieme-connect.de Its defined points of reactivity allow for the systematic introduction of various substituents to explore structure-activity relationships (SAR). For example, derivatives of pyrrolo[2,3-b]pyrazine have been investigated as potent inhibitors of fibroblast growth factor receptors (FGFR), which are implicated in various cancers. google.comnih.gov The ability to easily modify both the 2- and 5-positions of the pyrazine core enables chemists to fine-tune the pharmacological profile of the target molecules, optimizing for potency, selectivity, and pharmacokinetic properties.

Table 2: Examples of Bioactive Pyrazine-Containing Scaffolds

| Scaffold/Drug Class | Therapeutic Area | Reference |

| Pyrrolo[2,3-b]pyrazines | Anticancer (Kinase Inhibitors) | |

| Pyrazinamide | Antitubercular | nih.gov |

| Glipizide | Antidiabetic | mdpi.com |

| Zopiclone | Hypnotic/Sedative | mdpi.com |

| Piperlongumine-Ligustrazine Hybrids | Anticancer | nih.gov |

Integration into Advanced Materials Science Architectures

The unique electronic and structural features of the pyrazine ring make it an attractive component for advanced materials. The bifunctionality of this compound provides a versatile platform for integrating this heterocycle into various material architectures.

Synthesis of Pyrazine-Containing Polymers and Oligomers

The ability of this compound to be functionalized at two distinct positions makes it a suitable monomer for step-growth polymerization. Polycondensation reactions can be designed where, for example, the bromomethyl group reacts with a dinucleophile (like a diamine or diol) and the bromo-aryl group is either incorporated into the polymer backbone via cross-coupling reactions or serves as a site for post-polymerization modification.

Pyrazine-containing polymers are of interest due to their potential for unique thermal properties and the ability to tune their characteristics through chemical modification. mdpi.com The inclusion of the pyrazine ring can impart specific physical properties and facilitate weak intermolecular interactions that influence the material's final morphology and performance. mdpi.com

Development of Electron-Deficient Building Blocks for Organic Electronic Materials (e.g., n-Type Semiconductors)

The pyrazine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. rsc.orgresearchgate.net This characteristic is highly sought after in the field of organic electronics for the development of n-type semiconductors—materials that conduct electrons. Introducing pyrazine units into conjugated organic molecules is an effective strategy to lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netunlv.edu A lower LUMO energy facilitates the injection of electrons from electrodes and improves the material's stability in air. researchgate.net

This compound can be used to synthesize larger π-conjugated systems where the pyrazine core acts as the electron-deficient unit. rsc.orgnih.gov By coupling this building block with electron-rich aromatic systems, donor-acceptor type materials can be constructed. These materials are central to applications such as organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic solar cells (OSCs). unlv.edursc.org

Table 3: Impact of Pyrazine Introduction on Electronic Properties

| Property | Effect of Pyrazine Moiety | Rationale | Reference |

| LUMO Energy | Significantly lowered | Electron-deficient nature of the two nitrogen atoms | researchgate.netunlv.edu |

| HOMO Energy | Minimally affected | HOMO orbital is often localized away from the pyrazine core | rsc.orgunlv.edu |

| Air Stability | Improved | Lowered orbital energies reduce susceptibility to oxidation | researchgate.net |

| Electron Injection | Enhanced | Better energetic alignment with common electrode materials | researchgate.net |

Ligand Design for Coordination Networks and Supramolecular Assemblies

The two nitrogen atoms of the pyrazine ring are positioned in a 1,4-orientation, making the ring an excellent N,N-ditopic bridging ligand for constructing coordination polymers and metal-organic frameworks (MOFs). researchgate.net Pyrazine and its derivatives have been widely used to link metal centers, forming a diverse range of supramolecular architectures, including 1D chains, 2D sheets, and 3D frameworks. researchgate.netnih.govacs.org

By functionalizing this compound, designers can create sophisticated ligands where the substituents control the steric and electronic environment around the metal centers. This tuning can influence the resulting network's topology, porosity, and functional properties, such as magnetism or catalytic activity. nih.gov For instance, a pyrazine-based organometallic complex has been shown to act as a host for guest molecules, demonstrating its utility in supramolecular chemistry. nih.gov The ability to pre-program molecular recognition and self-assembly through ligand design is a cornerstone of modern supramolecular chemistry and materials science. mdpi.com

Application in Photovoltaic Devices

Extensive research into the applications of pyrazine-based compounds in photovoltaic devices has revealed their significant potential, particularly in the development of organic solar cells (OSCs) and perovskite solar cells (PSCs). Pyrazine and its derivatives are often incorporated as building blocks for hole-transporting materials (HTMs), polymer donors, and in dye-sensitizers due to their favorable electronic and structural properties. The electron-deficient nature of the pyrazine ring makes it a suitable component for enhancing charge transport and mobility in these devices.

However, a detailed review of scientific literature and research databases does not yield specific studies on the application of This compound as a direct building block in the synthesis of materials for photovoltaic devices. While various pyrazine derivatives, such as 2,5-dibromopyrazine (B1339098) and 2,3-diphenylthieno[3,4-b]pyrazines, have been successfully utilized to create high-performance solar cells, there is no available research data detailing the synthesis of photovoltaic materials starting from this compound.

Research in the field has demonstrated that pyrazine-containing polymers and small molecules can lead to impressive power conversion efficiencies (PCEs). For instance, certain pyrazine-based polymer donors have enabled organic solar cells to achieve PCEs of over 16%. In perovskite solar cells, pyrazine-based hole-transporting materials have contributed to efficiencies as high as 20.18%. These findings underscore the general utility of the pyrazine moiety in advancing photovoltaic technology.

The performance of various photovoltaic devices incorporating different pyrazine-based materials is summarized in the table below. It is important to note that none of the materials listed were synthesized using this compound.

| Device Type | Pyrazine-Based Material | Role | Power Conversion Efficiency (PCE) | Open-Circuit Voltage (Voc) | Short-Circuit Current Density (Jsc) | Fill Factor (FF) | Reference |

| Perovskite Solar Cell (PSC) | BDTEH–PzTBr | HTM | 15.9% | - | - | - | |

| Organic Solar Cell (OSC) | PPz-T | Polymer Donor | 16.16% | - | - | - | |

| Perovskite Solar Cell (PSC) | PBPyT-ex | HTM | 17.5% | - | - | - | |

| Perovskite Solar Cell (PSC) | PT-TPA | HTM | 17.52% | - | - | - | |

| Perovskite Solar Cell (PSC) | DPTP-4D | HTM | 20.18% | - | - | - | |

| Organic Solar Cell (OSC) | PQ1 | Polymer Donor | 15.82% | 0.870 V | 24.52 mA cm-2 | 74.31% | |

| Dye-Sensitized Solar Cell (DSSC) | TPPF | Photosensitizer | 2.64% | - | - | - |

Data for Voc, Jsc, and FF were not available in all cited sources.

Given the successful application of other brominated pyrazines in the synthesis of photovoltaic materials, it is plausible that this compound could serve as a viable building block in this field. The presence of two reactive bromine sites could allow for various polymerization and cross-coupling reactions. However, without specific research to this effect, its role in photovoltaic devices remains hypothetical.

Characterization Methodologies for 2 Bromo 5 Bromomethyl Pyrazine and Its Derivatives

Spectroscopic Techniques for Comprehensive Structural Elucidation

Spectroscopic methods form the cornerstone of molecular characterization, offering non-destructive yet powerful insights into the connectivity and environment of atoms within a molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and 2D techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.

¹H NMR: The proton NMR spectrum of 2-Bromo-5-(bromomethyl)pyrazine would provide key information. The protons on the pyrazine (B50134) ring are expected to appear as distinct signals in the aromatic region of the spectrum. The chemical shifts and coupling patterns of these protons would confirm their relative positions on the heterocyclic ring. A characteristic singlet for the bromomethyl (-CH₂Br) group protons would be anticipated at a specific chemical shift, indicative of the electron-withdrawing environment created by the adjacent bromine atom and the pyrazine ring.

¹³C NMR: The carbon-13 NMR spectrum complements the proton NMR data by providing information about the carbon skeleton. Each unique carbon atom in this compound will give rise to a distinct signal. The chemical shifts of the pyrazine ring carbons and the bromomethyl carbon would be characteristic of their electronic environments.

2D NMR Techniques: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable for establishing connectivity. COSY spectra would reveal correlations between coupled protons, helping to assign the signals of the pyrazine ring protons. HSQC spectra correlate proton signals with the carbon signals of the atoms they are directly attached to, definitively linking the proton and carbon frameworks of the molecule.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: Actual chemical shifts may vary depending on the solvent and other experimental conditions.)

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Pyrazine-H3 | ~8.6 | - |

| Pyrazine-H6 | ~8.7 | - |

| -CH₂Br | ~4.6 | ~30 |

| Pyrazine-C2 | - | ~145 |

| Pyrazine-C3 | - | ~150 |

| Pyrazine-C5 | - | ~140 |

| Pyrazine-C6 | - | ~152 |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular weight and, consequently, the elemental composition of a compound. For this compound (C₅H₄Br₂N₂), HRMS would show a characteristic isotopic pattern due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br isotopes). bldpharm.comlookchem.com The high mass accuracy of this technique allows for the unambiguous determination of the molecular formula, distinguishing it from other compounds with the same nominal mass.

Table 2: Expected HRMS Data for this compound

| Ion | Calculated m/z | Observed m/z | Elemental Composition |

| [M]⁺ | 249.8789 | (To be determined) | C₅H₄⁷⁹Br₂N₂ |

| [M+2]⁺ | 251.8769 | (To be determined) | C₅H₄⁷⁹Br⁸¹BrN₂ |

| [M+4]⁺ | 253.8748 | (To be determined) | C₅H₄⁸¹Br₂N₂ |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would display characteristic absorption bands corresponding to the various vibrations of its bonds. Key expected absorptions include C-H stretching vibrations of the aromatic pyrazine ring and the aliphatic bromomethyl group, C=N and C=C stretching vibrations within the pyrazine ring, and the C-Br stretching vibration.

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretch | 3100-3000 |

| Aliphatic C-H | Stretch | 3000-2850 |

| C=N, C=C | Ring Stretch | 1600-1400 |

| C-Br | Stretch | 700-500 |

Elemental Analysis for Compositional Verification

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen) in a compound. For this compound (C₅H₄Br₂N₂), the experimentally determined percentages of C, H, and N should closely match the calculated theoretical values, providing further confirmation of the compound's purity and elemental composition.

Table 4: Elemental Analysis Data for this compound

| Element | Theoretical % | Found % |

| Carbon (C) | 23.84 | (To be determined) |

| Hydrogen (H) | 1.60 | (To be determined) |

| Nitrogen (N) | 11.12 | (To be determined) |

X-ray Crystallography for Solid-State Structure Determination

For crystalline derivatives of this compound, single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique can provide highly accurate bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding or halogen bonding, which stabilize the crystal lattice. For instance, studies on related compounds like 2,3,5,6-tetrakis(bromomethyl)pyrazine have utilized this method to resolve the crystal structure and define key geometric parameters.

Advanced Computational Chemistry Approaches

Computational chemistry methods, such as Density Functional Theory (DFT), can be employed to complement experimental data. These calculations can predict molecular geometries, spectroscopic properties (NMR, IR), and electronic properties of this compound and its derivatives. Comparing these theoretical predictions with experimental results can provide deeper insights into the compound's structure and reactivity. For example, predicted collision cross-section values for various adducts of related pyrazine compounds have been calculated using computational tools. uni.lu

Theoretical Studies of Electronic Structure and Aromaticity in Pyrazine Systems

The electronic structure and aromaticity of the pyrazine ring are fundamental to its chemical properties. Pyrazine is an aromatic heterocycle, but the presence of two nitrogen atoms leads to a π-deficient character compared to benzene (B151609). Theoretical studies, often in conjunction with experimental data, provide a detailed understanding of these characteristics.

The introduction of substituents, such as in "this compound," further modulates the electronic structure and aromaticity. The electronegative bromine atoms withdraw electron density from the ring, which can influence its aromatic character and the electron distribution within the π-system.

Ab initio and DFT calculations have been extensively used to study the electronic states of pyrazine and its derivatives. researchgate.net These studies have elucidated the nature of the molecular orbitals and their energies, which is essential for interpreting spectroscopic data and understanding the molecule's photophysical properties. For example, theoretical investigations have been conducted on pyrazine-fused tetrazapentalenes, revealing insights into their aromaticity through magnetic criteria. nih.gov

The aromaticity of pyrazine derivatives can be quantified using various theoretical descriptors, such as Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA). These calculations can assess how substituents impact the degree of aromaticity. Studies on substituted benzenes have shown that halogen substituents can reduce aromaticity, and similar effects can be anticipated in substituted pyrazines. nih.gov

A study on pyrazine derivatives highlighted that the electron-deficient character of the pyrazine moiety makes it a suitable electron-withdrawing group in push-pull systems, which is relevant for applications in nonlinear optics. nih.gov The electronic properties of such systems are heavily influenced by the nature and position of the substituents.

Future Research Trajectories and Innovations in 2 Bromo 5 Bromomethyl Pyrazine Chemistry

Development of More Sustainable and Green Synthetic Methodologies

The chemical industry's shift towards sustainability has put a spotlight on developing environmentally benign synthetic methods. For pyrazine (B50134) derivatives, this involves moving away from hazardous reagents and solvents towards greener alternatives. ingentaconnect.comrasayanjournal.co.in

Future research will likely focus on several key areas:

Atom Economy: Traditional syntheses often suffer from poor atom economy, generating significant waste. primescholars.com New methods, such as the dehydrogenative self-coupling of 2-aminoalcohols catalyzed by earth-abundant metals like manganese, produce water and hydrogen gas as the only byproducts, representing a highly atom-economical and sustainable route to substituted pyrazines. acs.org

Enzymatic Catalysis: Biocatalysis offers a mild and selective alternative to conventional chemical synthesis. rsc.org The use of enzymes like Lipozyme® TL IM for the amidation of pyrazine esters demonstrates the potential for greener processes. nih.gov Future work could expand the use of transaminases for the synthesis of pyrazines from α-diketones, a method that can be chemo-enzymatic and highly selective. nih.gov

Flow Chemistry: Continuous-flow systems provide enhanced safety, scalability, and control over reaction conditions compared to batch processes. mdpi.comresearchgate.net The integration of flow synthesis with crystallization has been successfully demonstrated for pyrazinamide, showcasing a path towards more efficient and leaner manufacturing of pyrazine-based compounds. rsc.orgrsc.org This technology is particularly advantageous for handling hazardous reagents, as it minimizes exposure and waste. acs.org

Greener Solvents and Conditions: Research into solvent-free reactions or the use of benign solvents like water or tert-amyl alcohol is crucial. rsc.orgtandfonline.com One-pot syntheses that reduce intermediate workup steps, such as the condensation of 1,2-diketones with 1,2-diamines, further contribute to the greening of pyrazine synthesis. tandfonline.comresearchgate.net

| Green Methodology | Catalyst/Conditions | Key Advantages |

| Dehydrogenative Coupling | Manganese Pincer Complexes | High atom economy; produces only H₂ and H₂O as byproducts. acs.org |

| Enzymatic Amidation | Lipozyme® TL IM | Mild conditions; use of greener solvents; high yield. rsc.org |

| Continuous-Flow Synthesis | Packed bed MnO₂ catalyst | Enhanced safety and control; seamless integration with crystallization. rsc.org |

| One-Pot Condensation | Potassium tert-butoxide (t-BuOK) | Cost-effective; environmentally benign; no expensive catalyst needed. tandfonline.comresearchgate.net |

Exploration of Novel Catalytic Systems for Enhanced Functionalization

The functionalization of the 2-Bromo-5-(bromomethyl)pyrazine core is critical for creating new molecules with desired properties. While palladium-catalyzed cross-coupling reactions are well-established for halogenated pyrazines, future research is aimed at developing more robust and versatile catalytic systems. rsc.org

Key directions include:

Advanced Palladium Catalysis: While Suzuki-Miyaura cross-coupling is effective, challenges remain, especially with electron-poor heterocycles. rsc.orgresearchgate.net The development of specialized palladium precatalysts, such as those using RuPhos and BrettPhos ligands, has shown promise for challenging C-N cross-coupling reactions of aminopyridines, a strategy that could be adapted for pyrazines. nih.gov

Earth-Abundant Metal Catalysis: The use of catalysts based on iron, copper, and other earth-abundant metals is a growing trend. Iron-catalyzed C-H functionalization of pyrazines with organoboron agents provides a powerful method for creating C-C bonds directly, avoiding the pre-functionalization often required in cross-coupling. mdpi.com

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis. mdpi.com Dicyanopyrazine (DPZ) derivatives have shown potential as organophotocatalysts, enabling unique chemical transformations under mild conditions. mdpi.com This approach could be used for the functionalization of this compound, potentially allowing for novel reaction pathways and enhanced chemoselectivity. mdpi.comnih.gov The synthesis of bipyrazine ligands, crucial for tuning the properties of photoredox catalysts, has also been optimized for larger-scale production. acs.orgnih.gov

Achieving Absolute Regioselectivity Control in Complex Derivatization Reactions

A significant challenge in the chemistry of this compound is controlling the regioselectivity of its reactions. The molecule possesses two electrophilic sites: the carbon of the bromomethyl group (C-CH₂Br) and the C2 carbon of the pyrazine ring (C-Br). Directing a reaction to one site while leaving the other untouched is essential for synthesizing complex target molecules.

Future research will need to address:

Selective Cross-Coupling: In palladium-catalyzed reactions like the Suzuki-Miyaura coupling, the C-Br bond on the aromatic ring is typically more reactive than the C-Br bond of the bromomethyl group. However, steric and electronic factors can influence this selectivity. Studies on di-halogenated substrates, such as 4,5-dibromo-3-phenyl-6H-1,2-oxazine, have shown that mono-alkynylation can be achieved selectively under Sonogashira conditions, indicating that fine-tuning of reaction parameters can control which halide reacts. beilstein-journals.org

Orthogonal Reactivity: Developing reaction conditions where one site reacts under one set of conditions and the other site reacts under a completely different, non-interfering set of conditions is a key goal. For instance, the bromomethyl group is highly susceptible to nucleophilic substitution, while the ring bromine is more suited for cross-coupling. Future work will explore a wider range of nucleophiles and catalytic systems to exploit this difference.

Directing Group Strategies: While not yet extensively studied for this specific molecule, the use of directing groups could offer precise control over functionalization. These groups temporarily bind to the substrate and a catalyst, guiding the reaction to a specific position before being removed.

Uncovering New Reactivity Patterns and Mechanistic Understandings

A deeper understanding of the fundamental reactivity and reaction mechanisms of this compound is crucial for predicting its behavior and designing new transformations.

Future research will likely involve a combination of experimental and computational approaches:

Computational Modeling: Density Functional Theory (DFT) and other computational methods can provide insights into the electronic structure, bond energies, and transition states of reactions involving this molecule. researchgate.neteurasianjournals.com Such studies can help rationalize observed reactivity and predict the outcomes of new reactions. For example, computational studies have been instrumental in understanding the complex mechanisms of cross-coupling reactions involving other nitrogen heterocycles like triazines and tetrazines. uzh.chfigshare.comnih.gov

Kinetic and Mechanistic Studies: Detailed kinetic analysis and the isolation of reaction intermediates can elucidate the step-by-step pathway of a reaction. uzh.chresearchgate.net For instance, investigations into the cross-coupling of bromotetrazines revealed the crucial role of additives like silver salts in facilitating the transmetalation step, a finding that could be relevant for optimizing reactions with this compound. uzh.ch

Exploring Unexpected Reactivity: Research into the reactions of similar electron-deficient heterocycles often reveals unexpected pathways. For example, studies on the reaction of 1,2,3-triazines with amidines showed that the reaction proceeds through a stepwise addition/elimination/cyclization pathway rather than a concerted Diels-Alder reaction. nih.gov Investigating analogous transformations with this compound could uncover novel reactivity.

Design and Synthesis of Novel Pyrazine-Based Molecular Architectures with Tailored Properties

The ultimate goal of advancing the chemistry of this compound is to use it as a scaffold for building new molecules with specific functions. Its bifunctional nature makes it an ideal starting point for a wide range of molecular architectures.

Future directions in this area include:

Q & A

Q. What are the common synthetic routes for 2-Bromo-5-(bromomethyl)pyrazine?

The compound is typically synthesized via bromination reactions. A widely used method involves treating 5H-pyrrolo[2,3-b]pyrazine with N-bromosuccinimide (NBS) in solvents like dimethylformamide (DMF) or acetonitrile at room or slightly elevated temperatures . Another approach modifies this protocol by refluxing in carbon tetrachloride (CCl₄) under irradiation to enhance regioselectivity and yield . Sodium hydride in anhydrous DMF can also facilitate bromination, though this method requires strict moisture control .

Q. How is the purity of this compound validated in research settings?

High-performance liquid chromatography (HPLC) with ≥98% purity thresholds is standard for quality control . Recrystallization from ethanol or diethyl ether is employed to isolate high-purity crystals, as demonstrated in protocols yielding colorless crystalline products . Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) further confirms structural integrity, with characteristic peaks for bromomethyl groups observed at δ ~4.69 ppm (¹H) and ~28.75 ppm (¹³C) .

Q. What are the recommended storage conditions for this compound?

The compound is moisture-sensitive and should be stored under inert atmospheres (e.g., argon) at 2–8°C to prevent decomposition. Prolonged exposure to light or elevated temperatures can lead to bromine dissociation, altering reactivity .

Advanced Research Questions

Q. What challenges arise in achieving regioselective bromination of pyrazine derivatives?

Competing bromination at adjacent positions can occur due to the electron-rich nature of the pyrazine ring. Optimizing reaction conditions—such as using radical initiators (e.g., light irradiation) in non-polar solvents like CCl₄—improves selectivity for the 5-(bromomethyl) position . Computational modeling of electron density distributions can also guide solvent and catalyst selection to minimize side products .

Q. How can spectroscopic techniques resolve structural ambiguities in halogenated pyrazines?

X-ray crystallography is critical for unambiguous structural determination. For example, studies using SHELX software (SHELXL-2013) resolved the crystal structure of a related tetrabrominated pyrazine, revealing intermolecular Br···Br interactions (3.524–3.548 Å) and C–H···Br hydrogen bonds that stabilize the lattice . Pairing crystallography with high-resolution mass spectrometry (HRMS) and 2D NMR (e.g., COSY, HSQC) enhances confidence in structural assignments .

Q. What role does this compound play in transition-metal-catalyzed cross-coupling reactions?

The bromine atoms serve as leaving groups in Suzuki-Miyaura or Buchwald-Hartwig couplings, enabling the introduction of aryl, heteroaryl, or amino groups. For instance, palladium-catalyzed coupling with boronic acids generates biaryl scaffolds used in drug discovery . Kinetic studies suggest that electron-deficient ligands (e.g., XPhos) improve reaction rates by stabilizing the Pd(0) intermediate .

Q. How can researchers address contradictions in reported synthetic yields?

Discrepancies in yields (e.g., 8% vs. 30%) often stem from variations in brominating agents (NBS vs. Br₂) or solvent polarity. Systematic studies comparing DMF (polar aprotic) vs. CCl₄ (non-polar) under identical conditions are recommended. Additionally, side reactions with residual moisture or oxygen can suppress yields, necessitating rigorous inert atmosphere protocols .

Q. What applications does this compound have in materials science?

Derivatives of brominated pyrazines are incorporated into graphite-conjugated pyrazines (GCPs) for electrocatalysis. The electrophilicity of the pyrazine ring, enhanced by bromine substituents, facilitates oxygen reduction reactions (ORR) in alkaline fuel cells. Tuning substituents can increase ORR activity by 70-fold, as shown in studies using cyclic voltammetry and density functional theory (DFT) .

Q. How is computational chemistry applied to predict reactivity patterns?

Multiconfiguration time-dependent Hartree (MCTDH) simulations model the electronic excitations and vibrational modes of pyrazine derivatives. For example, a 24-mode Hamiltonian accurately predicted the S₂ absorption spectrum of pyrazine, highlighting the role of weakly coupled vibrational modes in reaction dynamics . Such models guide synthetic strategies by identifying transition states and intermediates.

Q. What strategies mitigate toxicity risks during handling?

While toxicity data are limited, structural analogs (e.g., brominated imidazopyrazines) show moderate cytotoxicity via DNA intercalation. Researchers should use gloveboxes for synthesis, conduct in vitro assays (e.g., MTT on HEK-293 cells) to assess bioactivity, and employ LC-MS to track metabolic stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.